Bienvenue dans la boutique en ligne BenchChem!

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile

Ion channel pharmacology TASK1 inhibitor mechanism CGRP signaling

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (synonym 5ABA; CAS 482308-11-2; molecular formula C₁₁H₁₁N₃O₂; molecular weight 217.22 g·mol⁻¹) is a synthetic small-molecule belonging to the morpholinone-substituted benzonitrile class. It is characterized by a 3-oxomorpholine (morpholinone) ring attached to a benzonitrile core bearing a free 5-amino group.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 482308-11-2
Cat. No. B3268501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
CAS482308-11-2
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C11H11N3O2/c12-6-8-5-9(13)1-2-10(8)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7,13H2
InChIKeyUWVQVSGACKTALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (5ABA, CAS 482308-11-2) – Compound Identity and TASK1 Pharmacological Class


5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (synonym 5ABA; CAS 482308-11-2; molecular formula C₁₁H₁₁N₃O₂; molecular weight 217.22 g·mol⁻¹) is a synthetic small-molecule belonging to the morpholinone-substituted benzonitrile class . It is characterized by a 3-oxomorpholine (morpholinone) ring attached to a benzonitrile core bearing a free 5-amino group . Pharmacologically, 5ABA is reported to act as a potent, selective, and noncompetitive inhibitor of the TWIK-related acid-sensitive K⁺ channel TASK1 (KCNK3, K₂P3.1) . Unlike many other TASK1 inhibitors that bind within the central cavity pore, 5ABA is described as targeting the binding site for the endogenous activator protein calcitonin gene-related peptide (CGRP), thereby blocking channel activation . This distinct molecular mechanism places 5ABA in a unique position within the TASK1 inhibitor pharmacopoeia.

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (5ABA) – Why In-Class TASK1 Inhibitors Cannot Be Assumed Interchangeable


TASK1 (KCNK3) inhibitors constitute a structurally and mechanistically heterogeneous collection of small molecules [1]. Compounds such as A293 (AVE1231), ML365, A1899, doxapram, and anandamide all reduce TASK1-mediated K⁺ currents, yet they do so through distinct binding sites, possess divergent selectivity windows against the closely related TASK3 (KCNK9) channel, and exhibit markedly different pharmacokinetic and functional profiles in vivo [1][2]. A293, for example, binds to a site in the central cavity defined by residues Q126, L239, and N240 [2], whereas 5ABA is reported to interfere with the CGRP activator binding site . Consequently, the cellular context (e.g., CGRP tone in sensory neurons versus constitutive TASK1 activity in atrial myocytes) can profoundly influence the apparent potency and efficacy of a given inhibitor. Selection of a specific TASK1 inhibitor for research or industrial screening therefore requires precise knowledge of its binding mode, selectivity fingerprint, and functional pharmacology—parameters that cannot be inferred by class membership alone.

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (5ABA) – Comparator-Anchored Quantitative Differentiation Evidence


CGRP-Site Binding Mechanism vs. Central Cavity Pore Blockade – Differential Mode of TASK1 Inhibition

5ABA inhibits TASK1 channel activation through interaction with the CGRP (calcitonin gene-related peptide) activator binding site, whereas the well-characterized TASK1 inhibitors A293 (AVE1231) and F3 (TASK-1-IN-1) bind to the central cavity pore region [1][2]. A293 binding is critically dependent on pore-lining residues Q126 (M2 segment), L239, and N240 (M4 segment), identified by alanine-scanning mutagenesis and two-electrode voltage-clamp in Xenopus oocytes [1]. F3 binding similarly involves central cavity residues I118, L122, F125, Q126, L232, I235, and L239 [2]. In contrast, 5ABA is described as a noncompetitive inhibitor that blocks channel activation by CGRP, the endogenous activator protein, rather than occluding the ion conduction pathway . The quantitative consequences of this mechanistic divergence are that 5ABA is expected to preferentially suppress TASK1 currents in cellular environments where CGRP tone is high (e.g., peptidergic sensory neurons), whereas central cavity blockers like A293 inhibit TASK1 currents independent of CGRP receptor activation status. In a rat sensory neuron model, 5ABA inhibited CGRP-induced currents in a dose-dependent manner, confirming functional relevance in a CGRP-enriched system .

Ion channel pharmacology TASK1 inhibitor mechanism CGRP signaling

TASK1-over-TASK3 Selectivity Profile – Divergence from Dual TASK1/TASK3 Inhibitors

5ABA is reported to inhibit TASK1 channels without significant activity against other members of the K⁺ channel superfamily, implying at minimum selectivity over the closely related TASK3 (KCNK9) channel . This contrasts sharply with several clinically used or investigational TASK1-active compounds. Doxapram, for instance, inhibits TASK-1, TASK-3, and TASK-1/TASK-3 heterodimeric channels with EC₅₀ values of 410 nM, 37 μM, and 9 μM, respectively, demonstrating a multi-channel pharmacology . The bis-amide series TASK-1 inhibitors, including analog 35, were explicitly optimized for TASK1 selectivity and achieved a TASK-1 IC₅₀ of 16 nM with 62-fold selectivity over TASK-3 [1]. The advanced probe F3 (TASK-1-IN-1) displays a TASK-1 IC₅₀ of 148 nM with reduced inhibition of TASK-3 (IC₅₀ = 1,750 nM, ~12-fold selectivity) and no significant effect on other tested K⁺ channels [2]. While the precise numerical selectivity index of 5ABA for TASK1 over TASK3 has not been published in peer-reviewed form, the vendor-reported clean K⁺ channel selectivity profile positions 5ABA as a potentially more specific tool than doxapram, though direct quantitative selectivity data are unavailable.

Potassium channel selectivity TASK1 vs. TASK3 Off-target profiling

Chemical Scaffold Differentiation – Morpholinone Ring as a Determinant of Binding Site Specificity

The core chemical scaffold of 5ABA is a 2-(3-oxo-4-morpholinyl)benzonitrile bearing a 5-amino substituent (molecular weight 217.22 g·mol⁻¹; cLogP estimated ~1.2; topological polar surface area 79.35 Ų) . This compact, low-molecular-weight morpholinone scaffold is structurally divergent from the major classes of published TASK1 inhibitors. A293 (AVE1231) is a substantially larger molecule (MW 405.17 g·mol⁻¹; cLogP 4.37; TPSA 105.77 Ų) built on a 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-pyridyl)propyl]benzamide scaffold [1]. The bis-amide series (e.g., analog 35) and F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide; MW ~344 g·mol⁻¹) are based on a benzamidobenzoic acid core [2]. Doxapram (MW ~378 g·mol⁻¹) is a pyrrolidinone derivative [3]. The morpholinone ring of 5ABA introduces a hydrogen-bond-accepting carbonyl and a tertiary amine within a conformationally constrained six-membered heterocycle, features that are absent in the linear amide/sulfonamide scaffolds of A293 and the bis-amide series. This scaffold divergence has direct pharmacological consequences: the compact morpholinone core of 5ABA is proposed to interact with the CGRP binding site, whereas the extended aromatic systems of A293 and bis-amide compounds occupy the central cavity pore . The 5-amino group on the benzonitrile ring provides a synthetic handle for further derivatization (e.g., amide coupling, diazotization) not readily available in many comparator scaffolds.

Medicinal chemistry Scaffold analysis Structure–activity relationship

Functional Efficacy in CGRP-Enriched Sensory Neuron Model – Differentiation from Constitutively Active TASK1 Assays

5ABA has been shown to inhibit CGRP-induced TASK1 currents in rat sensory neurons in a dose-dependent manner . This functional readout is physiologically relevant to nociceptive and migraine pathways where CGRP is a key signaling molecule. By contrast, the antiarrhythmic TASK1 inhibitor A293 has been extensively characterized in cardiac systems: in porcine atrial cardiomyocytes, A293 prolonged action potential duration and in a porcine model of paroxysmal atrial fibrillation, intravenous A293 (1 mg/kg) restored sinus rhythm with cardioversion times of 177 ± 63 seconds, accompanied by significant prolongation of the atrial effective refractory period (AERP) at cycle lengths of 300, 400, and 500 ms, without altering ventricular effective refractory period or surface ECG parameters [1]. In a translational large animal model of persistent AF, A293 (1 mg/kg/day) demonstrated long-term rhythm control efficacy [2]. The functional data thus position A293 as an atrial-selective antiarrhythmic agent, whereas 5ABA’s demonstrated activity in a sensory neuron CGRP model places it in a distinct therapeutic indication space (pain, migraine). The quantitative gap is that while A293 has established in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationships, no peer-reviewed in vivo data for 5ABA are publicly available.

Sensory neuron electrophysiology CGRP-induced currents Pain and migraine research

Noncompetitive Inhibition Kinetics vs. Competitive or Mixed Modes – Implications for CGRP-Driven TASK1 Activation

5ABA is explicitly characterized as a noncompetitive inhibitor of TASK1 with respect to the endogenous activator CGRP . This means that 5ABA reduces the maximal TASK1 current response to CGRP without competing for the CGRP binding site itself, consistent with an allosteric mechanism. In contrast, A293 and the bis-amide series compounds (e.g., analog 35) act as pore blockers that inhibit TASK1 currents irrespective of the activation mechanism [1][2]. The endogenous cannabinoid anandamide directly blocks TASK1 but also exhibits activity at cannabinoid receptors, complicating its use as a selective TASK1 probe [3]. The noncompetitive nature of 5ABA has practical experimental consequences: (a) increasing CGRP concentrations cannot overcome 5ABA-mediated inhibition, meaning the compound remains effective even under conditions of high CGRP tone; (b) 5ABA will only manifest inhibitory activity in cellular contexts where TASK1 is being actively gated by CGRP or CGRP-coupled signaling, making it a state-dependent inhibitor; (c) this property renders 5ABA particularly suitable for dissecting CGRP–TASK1 signaling modules in sensory neurobiology without the confounding influence of constitutive TASK1 blockade that occurs with pore blockers like A293.

Enzyme kinetics Noncompetitive inhibition Receptor pharmacology

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (5ABA, CAS 482308-11-2) – Evidence-Grounded Research and Industrial Application Scenarios


Dissection of CGRP–TASK1 Signaling Modules in Sensory Neuron and Migraine Target Validation Studies

Primary sensory neurons of the trigeminal and dorsal root ganglia co-express TASK1 channels and CGRP, where CGRP-mediated activation of TASK1 modulates neuronal excitability. 5ABA, as a noncompetitive TASK1 inhibitor that targets the CGRP activator binding site, is the appropriate pharmacological tool for dissecting this signaling axis . Unlike constitutive pore blockers such as A293, 5ABA permits researchers to selectively interrogate the CGRP-gated component of TASK1 function without suppressing basal TASK1-mediated background K⁺ conductance. This scenario is supported by 5ABA’s demonstrated dose-dependent inhibition of CGRP-induced currents in rat sensory neurons . For industrial migraine target validation programs, 5ABA provides a mechanistically matched chemical probe to complement genetic TASK1 knockout approaches and CGRP receptor antagonist studies.

Chemical Biology Studies Requiring a Compact, Synthetically Tractable TASK1 Inhibitor Scaffold for SAR Expansion

With a molecular weight of 217.22 g·mol⁻¹ and a functionalized 5-amino-benzonitrile core, 5ABA offers a significantly smaller and more synthetically accessible starting point for medicinal chemistry optimization than A293 (MW 405.17) or the bis-amide series (MW ~344–400) [1]. The morpholinone ring introduces conformational constraint and hydrogen-bonding capacity that are absent in linear amide scaffolds. The free 5-amino group provides a versatile handle for parallel derivatization (acylation, sulfonylation, reductive amination, diazonium chemistry) to rapidly explore TASK1 SAR around the allosteric CGRP site . This scenario is directly supported by the scaffold differentiation evidence presented in Section 3, Evidence Item 3. Procurement of 5ABA for SAR expansion is justified when the research objective is to develop novel allosteric TASK1 modulators rather than to optimize existing central cavity pharmacophores.

Selectivity Profiling of TASK1-Mediated Currents in Cancer Cell Lines with Endogenous CGRP Tone

TASK1 (KCNK3) has been implicated in the proliferation and viability of certain cancer cell lines, including MCF-7 breast cancer cells, where the selective TASK1 inhibitor F3 reduced proliferation in a TASK1-dependent manner [1]. However, many cancer cell lines also express TASK3 (KCNK9), which can confound interpretation when using dual TASK1/TASK3 inhibitors such as doxapram . 5ABA, reported not to inhibit other K⁺ channel superfamily members, may serve as a more selective probe for TASK1-specific contributions to cancer cell electrophysiology, particularly in tumor microenvironments where CGRP or related GPCR ligands are present . This application is contingent upon independent verification of 5ABA’s selectivity window against TASK3 and other cancer-relevant K⁺ channels.

In Vitro Pharmacological Validation of TASK1 as a Target in CGRP-Mediated Inflammatory Pain Models

CGRP is a validated mediator of neurogenic inflammation and migraine pain. TASK1 channel modulation by CGRP represents a potential node for therapeutic intervention in inflammatory pain conditions. 5ABA’s noncompetitive, CGRP-site-targeted TASK1 inhibition provides a unique tool for preclinical validation studies . In experimental protocols where CGRP is exogenously applied to induce TASK1 currents in isolated sensory neurons or tissue preparations, 5ABA can be used to establish the TASK1 dependence of the observed electrophysiological or behavioral endpoints. This application is anchored in the functional sensory neuron data and the mechanistic differentiation from cardiac-optimized TASK1 inhibitors like A293, which lack demonstrated activity in CGRP-enriched neuronal systems [2].

Quote Request

Request a Quote for 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.